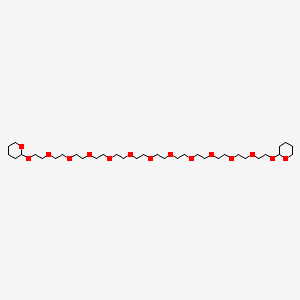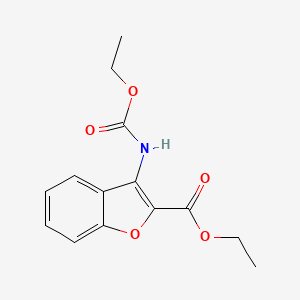
Methyl(1-naphthyl)phenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(1-naphthyl)phenylsilane is an organosilicon compound with the molecular formula C17H16Si. It is a unique compound that combines a methyl group, a naphthyl group, and a phenyl group attached to a silicon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl(1-naphthyl)phenylsilane can be synthesized through the silylation of alcohols, silanols, and methoxysilanes. One common method involves the use of optically pure this compound in the presence of Lewis acid catalysts such as tris(pentafluorophenyl)borane [B(C6F5)3]. This reaction is highly reactive and stereoselective, producing optically active (alkoxy)methyl(1-naphthyl)phenylsilanes with high enantiomeric excess .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of advanced catalytic systems and controlled reaction conditions to ensure high yield and purity. The use of specialized equipment and techniques is essential to maintain the integrity of the compound during large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl(1-naphthyl)phenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The silicon atom in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under appropriate conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silane derivatives.
Substitution: Substituted silanes with different functional groups.
Scientific Research Applications
Methyl(1-naphthyl)phenylsilane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of methyl(1-naphthyl)phenylsilane involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with other elements, allowing it to participate in a wide range of chemical reactions. The stereochemistry of the compound plays a crucial role in its reactivity and selectivity in these reactions .
Comparison with Similar Compounds
Similar Compounds
Phenylsilane: Structurally similar but lacks the naphthyl group.
Methyl(phenethyl)phenylsilane: Contains a phenethyl group instead of a naphthyl group.
Methyl(4-phenoxyphenyl)phenylsilane: Contains a phenoxy group instead of a naphthyl group.
Uniqueness
Methyl(1-naphthyl)phenylsilane is unique due to the presence of the naphthyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and selectivity.
Properties
CAS No. |
112170-78-2 |
|---|---|
Molecular Formula |
C17H15Si |
Molecular Weight |
247.38 g/mol |
InChI |
InChI=1S/C17H15Si/c1-18(15-10-3-2-4-11-15)17-13-7-9-14-8-5-6-12-16(14)17/h2-13H,1H3 |
InChI Key |
FCMAGGUZGKOPGQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C1=CC=CC=C1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


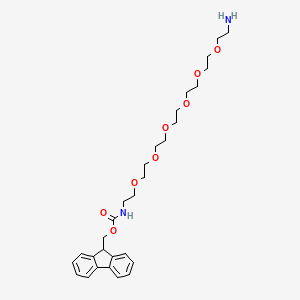
![2-[2-[(2R)-2-methyl-2,3-dihydroindol-1-yl]-2-oxoethyl]-4-morpholin-4-yl-1H-pyrimidin-6-one](/img/structure/B11937769.png)

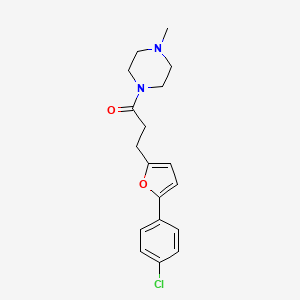
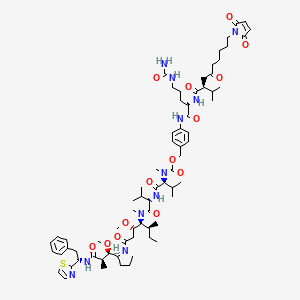

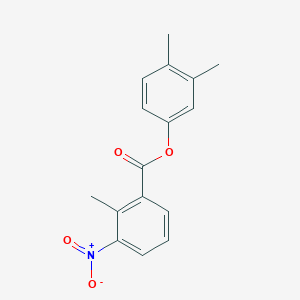
![(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]hexadecanamide](/img/structure/B11937836.png)

